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Compound of Interest

Compound Name: Lopinavir Metabolite M-1

Cat. No.: B15565450

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization
of Lopinavir Metabolite M-1, a primary oxidative metabolite of the antiretroviral drug Lopinavir.
This document details the metabolic pathway, proposed synthesis, and analytical
characterization of this significant metabolite, offering valuable insights for researchers in drug
metabolism, pharmacology, and medicinal chemistry.

Introduction

Lopinavir, a potent HIV-1 protease inhibitor, is a cornerstone of highly active antiretroviral
therapy (HAART). When administered, it is extensively metabolized in the liver, primarily by the
cytochrome P450 3A4 (CYP3A4) isoenzyme.[1][2] This metabolic process leads to the
formation of several oxidative metabolites, with Metabolite M-1 (M-1) being one of the most
prominent.[1] Understanding the synthesis and biological activity of M-1 is crucial for a
complete comprehension of Lopinavir's pharmacokinetics, potential drug-drug interactions, and
overall therapeutic profile.

Lopinavir Metabolite M-1 is formed through the hydroxylation of the parent drug.[1] Despite
being a metabolite, M-1 has been shown to retain significant antiviral activity, inhibiting the HIV
protease with a high affinity.[3] This guide provides available information on its synthesis and
detailed characterization.
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Metabolic Pathway of Lopinavir to Metabolite M-1

The biotransformation of Lopinavir to Metabolite M-1 is an oxidative reaction catalyzed by the
CYP3A4 enzyme.[4] This process involves the introduction of a hydroxyl group onto the
Lopinavir molecule. The metabolic pathway is a critical aspect of Lopinavir's disposition in the
body and is significantly influenced by co-administered drugs that can inhibit or induce CYP3A4
activity, such as Ritonavir.[4]

Below is a diagram illustrating the metabolic conversion of Lopinavir to its M-1 metabolite.

CYP3A4 (Oxidation) Lopinavir Metabolite M-1

Click to download full resolution via product page

Caption: Metabolic conversion of Lopinavir to Metabolite M-1.

Synthesis of Lopinavir Metabolite M-1

While a detailed, step-by-step experimental protocol for the synthesis of Lopinavir Metabolite
M-1 is not readily available in the public domain, a plausible synthetic route can be
extrapolated from the known synthesis of Lopinavir and its impurities. The key transformation is
a selective hydroxylation. A potential strategy would involve a late-stage oxidation of a
protected Lopinavir precursor, followed by deprotection.

A general workflow for such a synthesis is outlined below:
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Caption: Proposed workflow for the synthesis and purification of Lopinavir Metabolite M-1.

Characterization of Lopinavir Metabolite M-1
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Thorough characterization is essential to confirm the identity and purity of the synthesized
Lopinavir Metabolite M-1. A combination of spectroscopic and chromatographic techniques
should be employed.

Physicochemical and Biological Properties

A summary of the known quantitative data for Lopinavir Metabolite M-1 is presented in the

table below.
Property Value Reference
Molecular Formula C37H46N406 [5]
Molecular Weight 642.78 g/mol [3]
CAS Number 192725-39-6 [5]
HIV Protease Inhibition (Ki) 0.7 pM [3]

Antiviral Activity (EC50 in MT-4

1.413 uM [3]
cells)

Recommended Analytical Methods

The following experimental protocols are recommended for the comprehensive characterization
of Lopinavir Metabolite M-1.

4.2.1. High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the synthesized metabolite and for purification.

e Instrumentation: A standard HPLC system with a UV detector.

e Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 um).

o Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or an appropriate
buffer like ammonium acetate). The exact gradient should be optimized to achieve good
separation from Lopinavir and any impurities.

e Flow Rate: 1.0 mL/min.
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Detection: UV at 240 nm.

Sample Preparation: Dissolve the sample in a suitable solvent, such as methanol or
acetonitrile, to a known concentration.

4.2.2. Mass Spectrometry (MS)

Objective: To confirm the molecular weight and elucidate the structure of the metabolite.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to
an HPLC system (LC-MS).

lonization Mode: Electrospray lonization (ESI) in positive mode is typically suitable for
Lopinavir and its metabolites.

Analysis: Obtain the full scan mass spectrum to determine the [M+H]+ ion, which should
correspond to the calculated molecular weight of M-1. Perform tandem mass spectrometry
(MS/MS) to obtain fragmentation patterns, which can be compared to the fragmentation of
the Lopinavir standard to identify the site of hydroxylation.

4.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To provide detailed structural information and confirm the exact position of the
hydroxyl group.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Experiments:

[e]

'H NMR: To observe the proton signals and their chemical environment. The introduction
of a hydroxyl group will cause shifts in the signals of neighboring protons.

o 13C NMR: To identify all carbon atoms in the molecule. The carbon atom bearing the new
hydroxyl group will show a significant downfield shift.

o 2D NMR (e.g., COSY, HSQC, HMBC): To establish the connectivity between protons and
carbons and definitively assign the structure of the metabolite.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15565450?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Sample Preparation: Dissolve a sufficient amount of the purified metabolite in a deuterated
solvent (e.g., CDCls, DMSO-ds, or CDsOD).

Experimental Workflow for Characterization

The logical flow for the characterization of synthesized Lopinavir Metabolite M-1 is depicted in

the diagram below.
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Caption: Workflow for the analytical characterization of Lopinavir Metabolite M-1.

Conclusion

This technical guide has summarized the available information on the synthesis and
characterization of Lopinavir Metabolite M-1. The metabolic pathway via CYP3A4 is well-
established. While a specific, detailed synthesis protocol is not publicly available, a plausible
synthetic strategy has been proposed. The guide also provides a comprehensive set of
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recommended analytical methods and workflows for the unambiguous characterization of this
important metabolite. The data and protocols presented herein are intended to be a valuable
resource for researchers working on the metabolism, pharmacology, and development of
antiretroviral agents. Further research to fully elucidate the synthesis and biological activity of
Lopinavir's metabolites will continue to be of high importance in the field of HIV therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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